Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate
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Overview
Description
Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The initial step involves the introduction of the trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.
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Piperazine Ring Formation: : The next step involves the formation of the piperazine ring. This can be done by reacting the trifluoromethylated pyridine with piperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
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Esterification: : The final step is the esterification of the piperazine derivative with methyl chloroacetate. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of receptor-ligand interactions due to its structural features that mimic biological molecules.
Industry: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The piperazine ring can interact with various receptors, potentially modulating their activity. The acetate ester may undergo hydrolysis, releasing the active piperazine derivative which can then interact with specific molecular targets such as enzymes or receptors involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[4-(pyridin-2-yl)piperazin-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
Methyl 2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]acetate: The phenyl ring instead of the pyridine ring alters the electronic properties and potentially the biological activity.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound in the development of new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
methyl 2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-21-12(20)9-18-4-6-19(7-5-18)11-8-10(2-3-17-11)13(14,15)16/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTFPVGASGVGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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